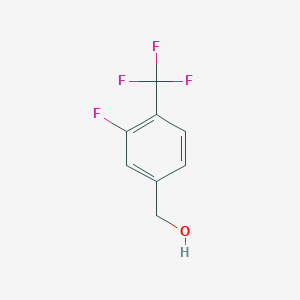

3-Fluoro-4-(trifluoromethyl)benzyl alcohol

Descripción general

Descripción

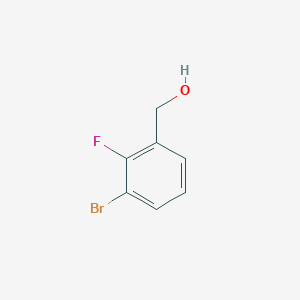

3-Fluoro-4-(trifluoromethyl)benzyl alcohol is an aromatic primary alcohol . It is functionally related to benzyl alcohol . It is used as a pharmaceutical intermediate and is also used to predict the NMR spectrum .

Molecular Structure Analysis

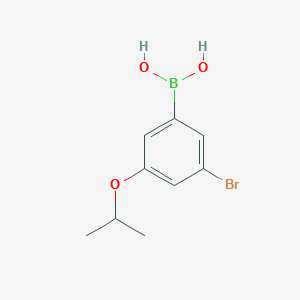

The molecular formula of 3-Fluoro-4-(trifluoromethyl)benzyl alcohol is C8H6F4O . The IUPAC name is [3-fluoro-4-(trifluoromethyl)phenyl]methanol . The InChI is InChI=1S/C8H6F4O/c9-7-3-5(4-13)1-2-6(7)8(10,11)12/h1-3,13H,4H2 .Physical And Chemical Properties Analysis

The molecular weight of 3-Fluoro-4-(trifluoromethyl)benzyl alcohol is 194.13 g/mol . It has a topological polar surface area of 20.2 Ų . The exact mass is 194.03547746 g/mol .Aplicaciones Científicas De Investigación

Pharmaceutical Intermediate

This compound is used as a pharmaceutical intermediate . It plays a crucial role in the synthesis of various drugs. For instance, it is found in the structure of Sorafenib, an FDA-approved drug used for the therapy of advanced hepatocellular carcinoma (primary liver cancer) .

NMR Spectrum Prediction

The compound is also used to predict the Nuclear Magnetic Resonance (NMR) spectrum . NMR is a powerful tool used in chemistry to determine the structure of molecules, the purity of compounds, and other important information.

Kinetic Studies

“3-Fluoro-4-(trifluoromethyl)benzyl alcohol” is employed as a reagent in kinetic studies of phosphonoformate prodrugs and aquachromium (IV) . These studies are essential for understanding the reaction rates and mechanisms, which can be crucial in the development of new drugs and materials.

Synthesis of Fluorine-Containing Compounds

The trifluoromethyl group in this compound makes it useful in the synthesis of other fluorine-containing compounds . Fluorine-containing compounds significantly affect pharmaceutical growth, making up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .

Development of FDA-Approved Drugs

The trifluoromethyl group-containing drugs have been approved by the FDA over the last 20 years . This compound, with its trifluoromethyl group, can be a potential candidate for the development of new drugs.

Research in Organo-Fluorine Chemistry

This compound is also significant in the field of organo-fluorine chemistry . The incorporation of fluorine in organic molecules exhibits unique behaviors, leading to several applications in medicines, electronics, agrochemicals, and catalysis .

Safety and Hazards

Mecanismo De Acción

Target of Action

It has been noted that this compound enhances the charging of myoglobin noncovalent complex during electrospray ionization mass spectroscopy .

Mode of Action

It’s known that benzylic halides, which are structurally similar, typically react via an sn1 or sn2 pathway, depending on their degree of substitution . The reaction involves a resonance-stabilized carbocation .

Biochemical Pathways

The compound’s ability to enhance the charging of myoglobin noncovalent complex suggests it may interact with protein complexes and potentially influence their function .

Result of Action

Its enhancement of the charging of myoglobin noncovalent complex during electrospray ionization mass spectroscopy suggests it may influence protein complex function .

Propiedades

IUPAC Name |

[3-fluoro-4-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O/c9-7-3-5(4-13)1-2-6(7)8(10,11)12/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTBRNORZNYPTIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372143 | |

| Record name | 3-Fluoro-4-(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-(trifluoromethyl)benzyl alcohol | |

CAS RN |

230295-16-6 | |

| Record name | 3-Fluoro-4-(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Oxatricyclo[3.2.1.0~2,4~]octane-6-carbaldehyde](/img/structure/B151439.png)

![(3aR,5r,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B151441.png)

![(3aS,4S,6S,7aR)-2-Isobutyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B151445.png)

![2-[(2-Carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid](/img/structure/B151452.png)